Cas no 91421-42-0 (Rubitecan)

Rubitecan structure
Rubitecan structure
Product Name:Rubitecan
CAS-Nr.:91421-42-0
MF:C20H15N3O6
MW:393.349604845047
MDL:MFCD06656294
CID:61514
PubChem ID:87560509
Update Time:2024-10-26

Rubitecan Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 9-NITROCAMPTOTHECIN
    • CAMPTOTHECIN, 9-NITRO-20(S)-(RG)
    • Rubitecan
    • 1H-PYRANO[3',4':6,7]INDOLIZINO[1,2-B]QUINOLINE-3,14(4H,12H)-DIONE,4-ETHYL-4-HYDROXY-10-NITRO-, (4S)-
    • 9-NITRO-20(S)-CAMPTOTHECIN
    • 9-Nitrocellulose camptothecine
    • PYRIDOXINE 3,4-DIPALMITATE
    • (4S)-4-Ethyl-4-hydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
    • Orathecin
    • 9-Nitrocellulose camptothecine;Rubitecan
    • 9-NC
    • Camptogen
    • RFS 2000
    • Nitrocamptothecin
    • H19C446XXB
    • C20H15N3O6
    • 9NC
    • Rubitecan [USAN:INN]
    • rubitecanum
    • rubitecán
    • rubitécan
    • UQ0493300
    • (4s)-4-ethyl-4-hydroxy-10-nitro-1h-pyrano(3',4':6,7)indolizino(1,2-b)QUINOLINE-3,14(4h,12h)-dione
    • 10-Nitro-camptothecin
    • 9-nitro-(20S)-camptothecin
    • 9-nitro-20-(S)-camptothecin
    • 9-Nitrocamptothecin;Rubitecan
    • Camptogen; Orathecin
    • https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:90225
    • rubitecan; rubitecanum
    • Rubitecan|9-Nitrocamptothecin
    • ST-2617
    • UNII:H19C446XXB
    • UNII-H19C446XXB
    • (4S)-4-Ethyl-4-hydroxy-10-nitro-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione (ACI)
    • 1H-Pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-10-nitro-, (S)- (ZCI)
    • RFS2000
    • Tox21_112597
    • RUBITECAN [MART.]
    • NCGC00167969-01
    • AC-13389
    • WLZ3809
    • BDBM50248354
    • (s)-4-ethyl-4-hydroxy-10-nitro-1h-pyrano[3',4':6,7]-indolizino[1,2-b]quinoline-3,14(4h,12h)-dione
    • RFS 2000;9-Nitrocamptothecin
    • Q-100889
    • Q510113
    • CHEBI:90225
    • BCP06207
    • DB06159
    • CHEMBL77305
    • DTXSID7046752
    • 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-9-nitro-
    • BRD-K79821389-001-01-9
    • Rubitecan (USAN/INN)
    • 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-10-nitro-, (4S)-
    • RUBITECAN [WHO-DD]
    • AS-14856
    • CAS-91421-42-0
    • SCHEMBL8640
    • EX-A4326
    • Camptothecin, 9-nitro-20(S)
    • CS-0007769
    • RUBITECAN [MI]
    • AKOS015895332
    • 9-nitro camptothecin
    • D04031
    • 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-9-nitro-
    • AC-33157
    • (S)-4-Ethyl-4-hydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
    • NCGC00167969-03
    • Rubitecan [USAN]
    • 9-NC, 9-Nitro-camptothecin, Partaject Orathecin, Partaject rubitecan, RFS 2000
    • N0822
    • s2288
    • MFCD06656294
    • ethyl-hydroxy-nitro-[?]dione
    • VHXNKPBCCMUMSW-FQEVSTJZSA-N
    • (S)-4-Ethyl-4-hydroxy-10-nitro-1H-pyrano[3\\',4\\':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
    • 91421-42-0
    • RFS-2000
    • AKOS025149224
    • (S)-4-ethyl-4-hydroxy-10-nitro-1,12-dihydro-14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione
    • RUBITECAN [INN]
    • BRD-K79821389-001-03-5
    • NCGC00167969-02
    • AC-25083
    • DTXCID5026752
    • (19S)-19-ethyl-19-hydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
    • HY-13744
    • MDL: MFCD06656294
    • Inchi: 1S/C20H15N3O6/c1-2-20(26)13-7-16-17-10(8-22(16)18(24)12(13)9-29-19(20)25)6-11-14(21-17)4-3-5-15(11)23(27)28/h3-7,26H,2,8-9H2,1H3/t20-/m0/s1
    • InChI-Schlüssel: VHXNKPBCCMUMSW-FQEVSTJZSA-N
    • Lächelt: O=C1C2COC([C@](C=2C=C2C3N=C4C=CC=C(C4=CC=3CN12)[N+](=O)[O-])(O)CC)=O

Berechnete Eigenschaften

  • Genaue Masse: 393.09600
  • Monoisotopenmasse: 393.09608521 g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 7
  • Schwere Atomanzahl: 29
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 861
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 126
  • Molekulargewicht: 393.3
  • XLogP3: 0.8

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.63
  • Schmelzpunkt: 268°C(lit.)
  • Siedepunkt: 816.3ºC at 760 mmHg
  • Flammpunkt: 106℃
  • Brechungsindex: 1.761
  • PSA: 127.24000
  • LogP: 2.51100
  • Merck: 8288
  • Spezifische Rotation: +36.0° - +42.0° (c=0.4, CHCl3:MeOH=8:2)

Rubitecan Sicherheitsinformationen

Rubitecan Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
N0822-100MG
9-Nitrocamptothecin
91421-42-0 >98.0%(HPLC)
100mg
¥890.00 2024-04-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
R139432-25mg
Rubitecan
91421-42-0 ≥98.0%(HPLC)
25mg
¥476.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
R139432-100mg
Rubitecan
91421-42-0 ≥98.0%(HPLC)
100mg
¥1144.90 2023-09-01
S e l l e c k ZHONG GUO
S2288-25mg
Rubitecan
91421-42-0 98.08%
25mg
¥970.44 2023-09-15
ChemScence
CS-0007769-10mg
Rubitecan
91421-42-0 98.07%
10mg
$50.0 2022-04-26
ChemScence
CS-0007769-50mg
Rubitecan
91421-42-0 98.07%
50mg
$120.0 2022-04-26
ChemScence
CS-0007769-100mg
Rubitecan
91421-42-0 98.07%
100mg
$200.0 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R031388-100mg
Rubitecan
91421-42-0 98%
100mg
¥1121 2024-05-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N857372-25mg
9-Nitrocamptothecin
91421-42-0 98%
25mg
¥486.00 2022-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N857372-100mg
9-Nitrocamptothecin
91421-42-0 98%
100mg
¥1,168.00 2022-09-01

Rubitecan Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ;  1.5 h, 70 °C
Referenz
A practical regiospecific synthesis of 9-nitrocamptothecin
Fu, QingQuan; et al, Synthesis, 2006, (12), 1940-1942

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ;  1.5 h, 70 °C
Referenz
A practical regiospecific synthesis of 9-nitrocamptothecin
Fu, QingQuan; et al, Synthesis, 2006, (12), 1940-1942

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 12 h, rt
1.2 Reagents: Water
2.1 Reagents: Formic acid ,  Triethylamine Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ;  1.5 h, 70 °C
Referenz
A practical regiospecific synthesis of 9-nitrocamptothecin
Fu, QingQuan; et al, Synthesis, 2006, (12), 1940-1942

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ;  1.5 h, 70 °C
Referenz
A practical regiospecific synthesis of 9-nitrocamptothecin
Fu, QingQuan; et al, Synthesis, 2006, (12), 1940-1942

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ;  1.5 h, 70 °C
Referenz
A practical regiospecific synthesis of 9-nitrocamptothecin
Fu, QingQuan; et al, Synthesis, 2006, (12), 1940-1942

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ;  1.5 h, 70 °C
Referenz
A practical regiospecific synthesis of 9-nitrocamptothecin
Fu, QingQuan; et al, Synthesis, 2006, (12), 1940-1942

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ;  1.5 h, 70 °C
Referenz
A practical regiospecific synthesis of 9-nitrocamptothecin
Fu, QingQuan; et al, Synthesis, 2006, (12), 1940-1942

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ;  1.5 h, 70 °C
Referenz
A practical regiospecific synthesis of 9-nitrocamptothecin
Fu, QingQuan; et al, Synthesis, 2006, (12), 1940-1942

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Hydrogen ion
Referenz
pH-gradient incorporation of 9-nitrocamptothecin in PEGylated liposomes: formulation properties and efficacy in vitro and in vivo
Chang, Shuang; et al, Pharmaceutical Nanotechnology, 2013, 1(2), 115-125

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 12 h, rt
1.2 Reagents: Water
2.1 Reagents: Formic acid ,  Triethylamine Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ;  1.5 h, 70 °C
Referenz
A practical regiospecific synthesis of 9-nitrocamptothecin
Fu, QingQuan; et al, Synthesis, 2006, (12), 1940-1942

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 12 h, rt
1.2 Reagents: Water
2.1 Reagents: Formic acid ,  Triethylamine Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ;  1.5 h, 70 °C
Referenz
A practical regiospecific synthesis of 9-nitrocamptothecin
Fu, QingQuan; et al, Synthesis, 2006, (12), 1940-1942

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 12 h, rt
1.2 Reagents: Water
2.1 Reagents: Formic acid ,  Triethylamine Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ;  1.5 h, 70 °C
Referenz
A practical regiospecific synthesis of 9-nitrocamptothecin
Fu, QingQuan; et al, Synthesis, 2006, (12), 1940-1942

Rubitecan Raw materials

Rubitecan Preparation Products

Rubitecan Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
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(CAS:91421-42-0)Rubitecan
Bestellnummer:A847954
Bestandsstatus:in Stock
Menge:50mg/100mg/250mg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:17
Preis ($):150.0/264.0/577.0
Email:sales@amadischem.com
SHOCHEM(SHANGHAI) CO.,lTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:91421-42-0)9-nitrocamptothecin
Bestellnummer:LX-C004
Bestandsstatus:in Stock
Menge:1g;10g;100g
Reinheit:98%min
Preisinformationen zuletzt aktualisiert:Wednesday, 20 August 2025 16:45
Preis ($):
Email:sales@shochem.com
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:91421-42-0)Rubitecan
A847954
Reinheit:99%/99%/99%
Menge:50mg/100mg/250mg
Preis ($):150.0/264.0/577.0
Email
SHOCHEM(SHANGHAI) CO.,lTD
(CAS:91421-42-0)9-nitrocamptothecin
LX-C004
Reinheit:98%min
Menge:1g;10g;100g
Preis ($):Untersuchung
Email